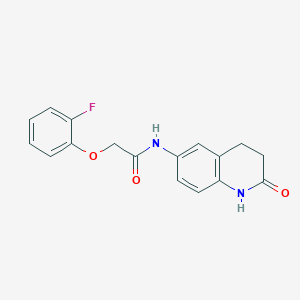

![molecular formula C24H27N3O5S3 B2864932 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide CAS No. 865175-56-0](/img/structure/B2864932.png)

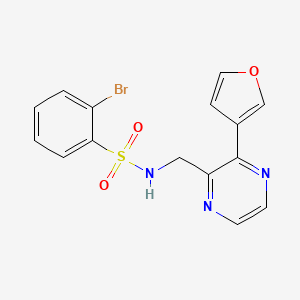

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide”:

Anticancer Activity

This compound has been studied for its potential anticancer properties . The presence of the methylsulfonyl group is significant in medicinal chemistry, as similar structures have shown estrogen receptor modulatory actions . These actions are crucial in the development of selective and effective cancer therapy protocols.

Molecular Docking Studies

Molecular docking studies are essential to understand the interaction between a drug and its target. This compound’s structure allows for in silico docking analyses to predict its binding affinities and activity profiles .

ADME Profiling

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are crucial for determining its suitability as a therapeutic agent. Its structural components, such as the benzothiazol and methylsulfonyl groups, may influence its pharmacokinetic properties .

Excited State Intramolecular Proton Transfer (ESIPT)

The compound’s ability to undergo ESIPT is of interest in photophysics and photochemistry. This process is influenced by solvent polarity and can be studied to develop new products in optoelectronics and as analytical tools .

Hydrogen Bond Dynamics

Understanding the hydrogen bond dynamics in the excited state of such compounds can reveal solvent effects that are critical for the development of naphthalene derivatives used in various industrial applications .

Estrogen Receptor Modulation

Compounds with similar structures have been shown to exhibit affinity towards estrogen receptors (ERα) , which is significant for developing treatments for hormone-responsive cancers .

Synthesis of Novel Derivatives

The compound’s structure allows for the synthesis of novel derivatives by substituting different groups at specific positions, which can lead to the discovery of new therapeutic candidates with varied biological activities .

Optoelectronic Applications

The study of the compound’s photophysical properties, such as excited state hydrogen bond and proton transfer , can contribute to the advancement of optoelectronic materials and devices .

作用機序

将来の方向性

特性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S3/c1-3-14-27-21-13-12-20(34(2,29)30)17-22(21)33-24(27)25-23(28)18-8-10-19(11-9-18)35(31,32)26-15-6-4-5-7-16-26/h3,8-13,17H,1,4-7,14-16H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIMIMSZUUZOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2864856.png)

![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)

![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)

![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)